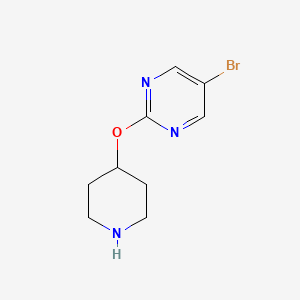

5-Bromo-2-(piperidin-4-yloxy)pyrimidine

描述

Significance of the Pyrimidine (B1678525) Scaffold in Drug Discovery and Development

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. researchgate.netlookchem.com This inherent biological relevance makes the pyrimidine scaffold an excellent starting point for the design of molecules that can interact with biological systems. nih.gov Its significance in drug discovery has grown immensely over the past 60 years, with pyrimidine-based drugs finding applications across a wide spectrum of diseases. ed.ac.uk

Medicinal chemists are drawn to the pyrimidine scaffold for several key reasons. Its structure is relatively simple and synthetically accessible, allowing for straightforward chemical modifications to fine-tune its pharmacological properties. bldpharm.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, while other positions on the ring can be functionalized to create hydrogen bond donors or to introduce other functionalities that can interact with specific biological targets. nih.gov Furthermore, the pyrimidine ring is considered a bioisostere for other aromatic systems, like the phenyl group, often leading to improved medicinal chemistry properties in drug candidates. ed.ac.uk This versatility has led to the development of a multitude of FDA-approved drugs containing the pyrimidine motif. nih.gov

Overview of Biologically Active Pyrimidine Derivatives

The therapeutic applications of pyrimidine derivatives are remarkably broad, a testament to the scaffold's ability to be tailored to interact with a diverse range of biological targets. ed.ac.uknih.gov Historically and currently, pyrimidine analogs have been pivotal in the development of anticancer and antiviral therapies. nih.govnih.gov For instance, the well-known chemotherapeutic agent 5-fluorouracil (B62378) is a pyrimidine analog that interferes with nucleic acid synthesis. researchgate.netnih.gov

Beyond these traditional areas, pyrimidine derivatives have demonstrated a wide array of pharmacological activities. cymitquimica.com These include, but are not limited to, antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive properties. ed.ac.ukbldpharm.com The ongoing exploration of pyrimidine-based compounds continues to yield new therapeutic possibilities, with researchers investigating their potential as central nervous system (CNS) active agents and calcium channel blockers. nih.gov

A particularly fruitful area of research has been the development of pyrimidine derivatives as protein kinase inhibitors. researchgate.netresearchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. bldpharm.com The pyrimidine scaffold has proven to be an effective framework for designing molecules that can fit into the ATP-binding site of kinases, thereby inhibiting their activity. mdpi.com This has led to the development of targeted cancer therapies that are more effective and have fewer side effects than traditional chemotherapy.

Below is an interactive table summarizing the diverse biological activities of various pyrimidine derivatives.

| Biological Activity | Examples of Pyrimidine Derivatives | Therapeutic Area |

| Anticancer | 5-Fluorouracil, Kinase Inhibitors | Oncology |

| Antiviral | Zidovudine (AZT), Idoxuridine | Infectious Diseases |

| Antibacterial | Trimethoprim | Infectious Diseases |

| Anti-inflammatory | Various novel derivatives | Inflammatory Disorders |

| Antihypertensive | Minoxidil | Cardiovascular Disease |

| Anticonvulsant | Phenobarbitone | Neurology |

Rationale for Investigating the 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Core Structure

The compound this compound represents a key building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors. The rationale for investigating this specific core structure can be broken down by analyzing its constituent parts.

The pyrimidine ring serves as the foundational scaffold, offering the inherent drug-like properties discussed previously. The 5-bromo substituent is of particular strategic importance in medicinal chemistry. The bromine atom can act as a handle for further chemical modifications, most notably through cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of a wide variety of aryl or heteroaryl groups at this position, enabling the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies. researchgate.net SAR studies are crucial for optimizing the potency and selectivity of a drug candidate.

In essence, this compound is not typically an end-product drug itself, but rather a valuable intermediate. Its structure is strategically designed to facilitate the synthesis of a diverse range of potential drug candidates. The combination of a modifiable pyrimidine core with a piperidine (B6355638) moiety known to enhance drug-like properties makes this a highly attractive starting point for drug discovery programs aimed at identifying novel therapeutics.

属性

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBAYAHFPQOLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626667 | |

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792180-52-0 | |

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Piperidin 4 Yloxy Pyrimidine

Strategies for the Synthesis of the Pyrimidine (B1678525) Nucleusresearchgate.net

One-Step Reaction Approaches for 5-Bromo-2-Substituted Pyrimidinesgoogle.com

One of the most direct methods for the synthesis of 5-bromo-2-substituted pyrimidines involves a one-pot reaction. A notable example is the reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound. google.com This approach is valued for its operational simplicity, safety, and cost-effectiveness, making it suitable for large-scale production. google.com The reaction typically proceeds by adding the amidine compound solution dropwise to the 2-bromomalonaldehyde solution at an elevated temperature, followed by a further increase in temperature to complete the reaction. google.com

The use of protic acids, such as acetic acid, as a solvent and catalyst is common in these reactions, as it facilitates the condensation and cyclization process. google.com Molecular sieves can also be employed as drying agents and catalysts to enhance the reaction's efficiency. google.com This method provides a new and efficient pathway for synthesizing a variety of 5-bromo-2-substituted pyrimidine compounds by simply varying the substituent on the amidine starting material. google.com

Table 1: One-Step Synthesis of 2-Methyl-5-bromopyrimidine google.com

| Reactants | Solvent/Catalyst | Temperature | Reaction Time | Product |

|---|

Application of Suzuki-Miyaura Cross-Coupling Reactions in Pyrimidine Synthesiswikipedia.org

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis, particularly for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org In the context of pyrimidine synthesis, it allows for the introduction of various aryl or heteroaryl substituents onto the pyrimidine ring. mdpi.comnih.gov The general scheme involves the coupling of an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org

For the synthesis of pyrimidine derivatives, a common starting material is a dihalopyrimidine, such as 5-bromo-2,4-dichloropyrimidine. jocpr.com The Suzuki-Miyaura reaction can be used to selectively introduce a substituent at one of the halogenated positions. The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. mdpi.com For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base like potassium carbonate or potassium phosphate, and a solvent such as 1,4-dioxane. mdpi.comworktribe.com

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling on a Pyrimidine Core mdpi.com

| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature |

|---|

Introduction of the Piperidin-4-yloxy Moiety

Once the 5-bromopyrimidine (B23866) nucleus is formed, the next crucial step is the introduction of the piperidin-4-yloxy group. This is typically achieved through an etherification reaction, which creates the characteristic ether linkage between the pyrimidine ring and the piperidine (B6355638) moiety.

Etherification Reactions in Pyrimidine Chemistry

The etherification to form 5-bromo-2-(piperidin-4-yloxy)pyrimidine generally involves the reaction of a 2-halo-5-bromopyrimidine with 4-hydroxypiperidine. The hydroxyl group of the piperidine acts as a nucleophile, displacing the halogen atom (typically chlorine or iodine) at the 2-position of the pyrimidine ring. This nucleophilic aromatic substitution reaction is a common strategy for forming ether linkages with heterocyclic rings.

To facilitate this reaction, a base is typically required to deprotonate the hydroxyl group of the 4-hydroxypiperidine, making it a more potent nucleophile. Common bases for this purpose include sodium hydride or potassium carbonate. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently used.

In some cases, the piperidine nitrogen may be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions. This protecting group can then be removed in a subsequent step to yield the final product.

Functionalization of the Piperidine Ring for Scaffold Elaboration

The piperidine ring within the this compound structure offers a valuable site for further chemical modification, allowing for the creation of a diverse library of analogs. researchgate.net The nitrogen atom of the piperidine ring is a key handle for functionalization. nih.govacs.org It can be alkylated, acylated, or subjected to reductive amination to introduce a wide variety of substituents. nih.gov These modifications can significantly impact the molecule's physicochemical properties and biological activity. researchgate.net

The synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of preformed pyridine (B92270) rings or the modification of an existing piperidine ring. researchgate.netnih.gov The functionalization can be designed to introduce specific pharmacophoric features or to modulate properties such as solubility and metabolic stability. For instance, introducing chiral centers on the piperidine ring can influence its interaction with biological targets. researchgate.net

Advanced Synthetic Techniques for this compound Analogs

The development of advanced synthetic methodologies has enabled the efficient and diverse synthesis of analogs of this compound. These techniques often focus on improving reaction efficiency, allowing for the rapid generation of compound libraries for screening purposes.

Microwave-assisted organic synthesis (MAOS) is another advanced technique that can be applied to accelerate reactions such as the Suzuki-Miyaura coupling or nucleophilic aromatic substitutions. sigmaaldrich.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

Furthermore, flow chemistry techniques are emerging as a powerful tool for the synthesis of pharmaceutical intermediates. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety. These continuous-flow methods can be particularly advantageous for scaling up the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. However, a review of the current scientific literature and patent databases does not reveal any specific examples of the microwave-assisted synthesis of this compound. While microwave irradiation has been successfully employed for the synthesis of a variety of pyrimidine derivatives, including 2,4-diaminopyrimidines and fused pyrimidine systems, the application of this technology to the specific ether linkage formation between 5-bromopyrimidine and piperidin-4-ol has not been documented.

General microwave-assisted approaches to similar structures often involve the nucleophilic aromatic substitution of a halogenated pyrimidine with an alcohol in the presence of a base. A hypothetical microwave-assisted synthesis of this compound could potentially involve the reaction of 2-chloro-5-bromopyrimidine with piperidin-4-ol. The reaction conditions would likely be optimized in terms of solvent, base, temperature, and irradiation time.

Hypothetical Reaction Parameters for Microwave-Assisted Synthesis:

| Parameter | Potential Conditions |

| Reactants | 2-Chloro-5-bromopyrimidine, Piperidin-4-ol |

| Solvent | DMF, DMSO, or NMP |

| Base | K₂CO₃, Cs₂CO₃, or NaH |

| Temperature | 100-180 °C |

| Time | 5-30 minutes |

It is important to note that the above table represents a theoretical projection based on general principles of microwave-assisted organic synthesis and is not based on published experimental data for this specific compound.

Biological Activities and Pharmacological Investigations of 5 Bromo 2 Piperidin 4 Yloxy Pyrimidine Derivatives

Antimicrobial Activities

The pyrimidine (B1678525) core is a well-established pharmacophore in a multitude of antimicrobial agents. The unique structural combination of a pyrimidine ring with a piperidin-4-yloxy linkage and a bromine substituent at the 5-position has prompted researchers to explore the antimicrobial spectrum of its derivatives.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine have been investigated for their potential to inhibit the growth of various bacterial pathogens. Research has shown that modifications to this core structure can lead to compounds with significant antibacterial properties. For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs have demonstrated excellent antimicrobial activities when tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli nih.gov. While specific data for a broad spectrum of this compound derivatives is still emerging, the general class of pyrimidine derivatives continues to be a promising area for the development of new antibacterial agents innovareacademics.in.

One study on structurally related 5-bromo-2-chloropyrimidin-4-amine derivatives found that certain compounds exhibited significant antimicrobial activity against tested pathogenic bacterial strains, highlighting the potential contribution of the 5-bromo-pyrimidine core to antibacterial efficacy.

It has been observed that substitutions on the piperidine (B6355638) ring can influence antibacterial potency. For example, the presence of hydroxy, methyl, and nitro substitutions on a phenyl ring attached to a piperidine derivative demonstrated strong inhibition against several bacterial species nih.gov.

Antifungal Properties and Mechanisms

The exploration of this compound derivatives has also extended to their potential as antifungal agents. Pyrimidine analogs have a history of use in antifungal therapy, often acting by interfering with DNA and RNA synthesis in fungal cells.

Studies on various pyrimidine derivatives have shown promising results against fungal pathogens. For example, certain novel pyrimidine compounds have exhibited excellent activity against fungal species like Candida albicans and Aspergillus flavus nih.gov. The mechanisms of action for pyrimidine-based antifungals can be multifaceted, but a key pathway involves the disruption of nucleic acid synthesis, which is essential for fungal cell growth and replication. While specific mechanistic studies on this compound derivatives are not yet widely published, the established antifungal potential of the broader pyrimidine class provides a strong rationale for their continued investigation.

Antiviral Potency, Including HIV-1 Reverse Transcriptase Inhibition

The pyrimidine scaffold is a cornerstone in the development of antiviral drugs, particularly as inhibitors of viral enzymes crucial for replication. Derivatives of this compound are being investigated for their potential to combat a range of viruses, with a notable focus on the Human Immunodeficiency Virus (HIV).

A significant target for anti-HIV therapy is the reverse transcriptase (RT) enzyme, which is essential for the replication of the virus. Research has led to the discovery of novel piperidine-linked aminopyrimidine derivatives that show broad activity against wild-type HIV-1 and drug-resistant mutant strains. These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). While not direct derivatives of the 5-bromo compound, these findings underscore the potential of the piperidin-yloxy-pyrimidine scaffold in the design of potent HIV-1 RT inhibitors.

Furthermore, studies on 5-vinylpyrimidine nucleoside analogs, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), have demonstrated highly potent and selective inhibition of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) nih.gov. This highlights the importance of the 5-bromo substitution on the pyrimidine ring for antiviral activity.

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel therapeutic agents. Pyrimidine derivatives have been identified as a promising class of compounds with potential antitubercular activity ucl.ac.uk. The unique structural features of this compound derivatives make them attractive candidates for investigation against Mycobacterium tuberculosis.

Research into various pyrimidine-containing compounds has demonstrated their potential to inhibit the growth of M. tuberculosis. While specific studies focusing solely on derivatives of this compound are still developing, the broader class of pyrimidines has shown promise. For instance, certain pyrimidine derivatives have been found to be active against both drug-sensitive and drug-resistant strains of M. tuberculosis nih.gov. The mechanism of action for these compounds is an area of active research, with some derivatives believed to target essential enzymes within the mycobacterium.

Anticancer Potential and Antineoplastic Mechanisms

The fight against cancer is a primary focus of modern drug discovery, and pyrimidine derivatives have a long-standing history as effective anticancer agents. The structural motif of this compound provides a versatile scaffold for the design of novel compounds with antineoplastic properties.

Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, A549, HeLa)

A significant area of investigation for this compound derivatives is their ability to induce cell death in various cancer cell lines. While direct cytotoxic data for this specific family of compounds is limited in the public domain, structurally related pyrimidine derivatives have shown considerable promise.

For instance, a study focused on 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. Several of these compounds demonstrated potent suppression of the H1975 lung cancer cell line, which harbors an EGFR mutation. One of the lead compounds, 9i , exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.6210 µM against H1975 cells. This compound also showed low cytotoxicity against normal human bronchial epithelial (HBE) and L-02 cells, suggesting a degree of selectivity for cancer cells.

| Compound | H1975 (IC₅₀, µM) |

| 9i | 0.6210 |

This table is based on data for structurally related 2-arylamino-4-(piperidin-4-yloxy)pyrimidines.

Other research on different classes of pyrimidine derivatives has also demonstrated significant cytotoxicity against a range of cancer cell lines. For example, certain pyrimidopyrimidine derivatives have shown high cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines nih.gov. Furthermore, the cytotoxic effects of various pyrimidine compounds have been observed against cervical cancer (HeLa) cells. These findings collectively support the continued exploration of this compound derivatives as a potential source of new anticancer drugs.

Cell Cycle Modulation and Apoptosis Induction

Derivatives of the pyrimidine scaffold have been shown to exert cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. For instance, certain 5-bromo-pyrrolopyrimidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action for these compounds is linked to their ability to halt the cell cycle at specific checkpoints and trigger programmed cell death.

In a related study, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were synthesized and evaluated for their anticancer properties. nih.gov One of the most active compounds, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, was found to inhibit the proliferation of A549 non-small cell lung cancer cells. nih.gov Further investigation into its mechanism revealed that this compound could simultaneously block autophagy and induce apoptosis, highlighting a dual-action approach to cancer cell inhibition. nih.gov While not direct derivatives of this compound, these findings underscore the potential of the 5-bromopyrimidine (B23866) core in designing agents that modulate critical cellular processes like apoptosis.

Specific Target Inhibition in Cancer Pathways (e.g., CHK1 Inhibition)

A significant area of investigation for pyrimidine derivatives is their ability to inhibit specific targets within cancer signaling pathways. Checkpoint kinase 1 (CHK1) is a crucial enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. nih.gov

A notable example is the discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a potent and selective CHK1 inhibitor. nih.gov Although this compound features a piperidin-3-yloxy linkage, its structural similarity to the 4-yloxy scaffold makes it a highly relevant case study. This derivative exhibited a remarkable potency with an IC50 of 0.4 nM against CHK1 and demonstrated high selectivity (over 4300-fold) against the related kinase CHK2. nih.gov In cellular assays, it effectively inhibited the growth of malignant hematopathy cell lines, such as Z-138, with an IC50 of 0.013 µM. nih.gov Furthermore, in a xenograft model using Z-138 cells, this compound significantly suppressed tumor growth when administered as a single agent. nih.gov

| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | In Vivo Model | Tumor Growth Inhibition |

|---|---|---|---|---|---|---|

| (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | CHK1 | 0.4 | Z-138 | 0.013 | Z-138 Xenograft | Significant |

Receptor Agonism and Antagonism

G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR119 Agonism for Antidiabetic Applications)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are attractive targets for drug discovery. GPR119, in particular, has been identified as a promising target for the treatment of type 2 diabetes. nih.gov Agonists of GPR119 have been shown to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. nih.gov

In the pursuit of novel GPR119 agonists, a series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were designed and synthesized. nih.gov While these compounds differ in the linker and lack the 5-bromo substitution, they share the key piperidin-4-yl and pyrimidine moieties. One of the optimized compounds, N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine, was identified as a potent and orally bioavailable GPR119 agonist. nih.gov This compound was shown to enhance insulin secretion and effectively lower plasma glucose levels in a diabetic animal model following oral administration. nih.gov

Another study focused on the optimization of dihydropyrimido[5,4-b] nih.govuzh.choxazine derivatives as GPR119 agonists. tandfonline.com A lead compound from this series demonstrated a significant hypoglycemic effect in an oral glucose tolerance test in mice, underscoring the therapeutic potential of pyrimidine-based scaffolds in modulating GPR119 activity for antidiabetic applications. tandfonline.com

| Compound | Target | Biological Effect | Therapeutic Application |

|---|---|---|---|

| N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine | GPR119 | Enhanced insulin secretion, lowered plasma glucose | Antidiabetic |

| Optimized dihydropyrimido[5,4-b] nih.govuzh.choxazine derivative | GPR119 | Significant hypoglycemic effect | Antidiabetic |

Other Pharmacological Effects

Anti-inflammatory Activities

Pyrimidine derivatives have been widely investigated for their anti-inflammatory properties. nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. nih.gov A study on a series of pyrimidine derivatives, including compounds with a piperidinyl moiety, demonstrated significant anti-inflammatory activity. wu.ac.th In a carrageenan-induced rat paw edema model, several of the synthesized compounds, such as 3-(2-((piperidin-1-yl) methylamino)-6-(2-substitutedphenyl) pyrimidin-4-yl)-6-bromo-2H-chromen-2-one derivatives, showed highly significant anti-inflammatory effects, comparable to the standard drug diclofenac (B195802) sodium. wu.ac.th These findings suggest that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Piperidin 4 Yloxy Pyrimidine Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring on Biological Potency

The pyrimidine ring is a core structural element, and substitutions at its various positions can significantly modulate the biological activity of the resulting compounds. nih.gov The pyrimidine nucleus itself is a fundamental component of DNA and RNA and is found in numerous therapeutic agents. nih.gov

Research into pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors revealed that the nitrogen atoms within the pyrimidine ring are crucial for activity. When the pyrimidine core was replaced with a pyridine (B92270) ring, the resulting analogues showed altered activity, underscoring the importance of the specific arrangement of nitrogen atoms in the heterocyclic core for target interaction. nih.gov

Furthermore, in the context of developing epidermal growth factor receptor (EGFR) inhibitors, substitutions on the pyrimidine ring have been extensively studied. For instance, a generalized synthetic route often starts with 5-bromo-2,4-dichloropyrimidine, where sequential nucleophilic aromatic substitution (SNAr) reactions with various anilines and other amines lead to a diverse library of compounds. nih.gov The nature of the substituents at the 2- and 4-positions of the pyrimidine ring plays a significant role in the inhibitory potency against different EGFR mutants. nih.gov

The following table summarizes the impact of substitutions on the pyrimidine ring based on studies of related pyrimidine derivatives:

| Substitution Position | Substituent Type | Impact on Biological Potency | Reference |

| C2 | Various amines (e.g., anilines) | Significantly influences inhibitory activity against kinases like EGFR. nih.gov | nih.gov |

| C4 | Various amines (e.g., anilines) | Crucial for maintaining activity in EGFR kinase inhibitors. nih.gov | nih.gov |

| C6 | Phenyl group | In 2-amino-5-bromo-4(3H)-pyrimidinones, a C6-phenyl substitution was part of an initial lead candidate with immunomodulatory and antiviral activity. nih.gov | nih.gov |

Role of the Bromo Moiety at Position 5 on Biological Activity

The bromine atom at the 5-position of the pyrimidine ring is a key feature of the parent compound and its derivatives. This halogen substituent can influence the compound's properties in several ways, including its electronic character, lipophilicity, and ability to form halogen bonds with biological targets.

The presence of a bromine atom makes the pyrimidine ring a useful intermediate for further chemical modifications, such as Suzuki-Miyaura coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups. nih.gov This synthetic versatility is crucial for exploring a wide chemical space during lead optimization.

Studies on other halogenated pyrimidines have also highlighted the importance of the halogen substituent. For example, 5'-deoxy-5'-bromo-fluorouridine demonstrated cytostatic activity against leukemic cells. nih.gov In another study, a compound featuring a bromo substituent on an aminopyrimidine showed notable antibacterial activity. nih.gov These examples suggest that the bromo moiety can be a critical contributor to the biological effects of pyrimidine derivatives.

Influence of Piperidine (B6355638) Ring Substitutions on Pharmacological Profiles

Modifications to the piperidine ring, including the nature of its linkage to the pyrimidine core and substitutions on the piperidine nitrogen, are pivotal in determining the pharmacological properties of this class of compounds. nih.gov

Substitution on the nitrogen atom of the piperidine ring is a common strategy to modulate a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

In the development of NAPE-PLD inhibitors based on a pyrimidine scaffold, it was observed that N-substitution on a related piperidine moiety was crucial for activity. For instance, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency. nih.gov This highlights that the nature of the substituent on the piperidine nitrogen can significantly influence how the molecule fits into the binding pocket of its target.

Furthermore, studies on other piperidine-containing compounds have shown that N-substitution can improve metabolic stability. For example, N-methylation of a piperidine ring can reduce oxidative deamination.

The following table illustrates the effects of N-substitution on the piperidine ring in related compounds:

| N-Substituent | Effect on Biological Profile | Reference |

| Methyl | Can improve metabolic stability by reducing oxidative deamination. | |

| Phenylpiperidine | Increased inhibitory potency in a series of NAPE-PLD inhibitors. nih.gov | nih.gov |

Elucidation of Key Pharmacophoric Features for Target Interactions

A pharmacophore model for a class of compounds describes the essential steric and electronic features necessary for optimal interaction with a specific biological target. For 5-bromo-2-(piperidin-4-yloxy)pyrimidine derivatives, the key pharmacophoric features can be inferred from the SAR studies.

Based on the available information, a putative pharmacophore model would likely include:

A hydrogen bond acceptor: The nitrogen atoms in the pyrimidine ring are key features for interaction, likely acting as hydrogen bond acceptors. nih.gov

A halogen bond donor: The bromine atom at position 5 may participate in halogen bonding with the target protein, a type of interaction that is increasingly recognized as important in drug design.

A hydrophobic region: The piperidine ring and its substituents contribute to the hydrophobic interactions within the binding pocket. nih.gov

A hydrogen bond acceptor/donor: The ether linkage (piperidin-4-yloxy) contains an oxygen atom that can act as a hydrogen bond acceptor. The NH group of the piperidine can act as a hydrogen bond donor.

In the context of kinase inhibition, the pyrimidine core often serves as a scaffold that mimics the adenine (B156593) ring of ATP, binding to the hinge region of the kinase domain. nih.gov The substituents on this core then project into different pockets of the ATP-binding site, determining the compound's potency and selectivity. For instance, in a study of CDK9 inhibitors, a pharmacophore model was derived from a set of known inhibitors to guide the design of new 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives. rsc.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine and its Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target.

Molecular docking studies on pyrimidine (B1678525) derivatives are crucial for identifying their potential binding sites within target proteins. For instance, studies on structurally similar 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been conducted to explore their interactions with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy nih.gov. These investigations help elucidate how the piperidin-4-yloxy and pyrimidine core structures orient themselves within the receptor's binding pocket.

Computational analyses of related pyrimidine analogs have identified key interactions that govern binding to various targets. For example, in studies involving Cyclin-Dependent Kinase 8 (CDK8), pyrimidine derivatives were shown to fit within the binding pocket, forming critical hydrogen bonds and hydrophobic interactions nih.gov. Similarly, docking studies of other pyrimidine compounds against the main protease (Mpro) of SARS-CoV-2 have been used to predict binding modes and evaluate antiviral potential nih.gov. These studies collectively suggest that the pyrimidine scaffold serves as a versatile anchor for engaging with diverse biological targets.

Following the identification of a binding site, docking simulations provide a detailed profile of the interactions between the ligand and the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and halogen bonds, with the bromine atom on the pyrimidine ring potentially participating in the latter. For analogs of this compound designed as EGFR inhibitors, key interactions often involve the pyrimidine nitrogen atoms forming hydrogen bonds with backbone residues in the hinge region of the kinase nih.gov.

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), is a crucial output of these studies. It provides a prediction of the strength of the ligand-protein interaction. For a series of 5,6,7,8-tetrahydrobenzo mdpi.comremedypublications.comthieno[2,3-d]pyrimidines, a related class of compounds, docking scores were calculated against the colchicine binding site of tubulin, with potent compounds showing favorable scores indicative of strong binding mdpi.com. Such predictions are vital for prioritizing compounds for synthesis and further biological evaluation nih.gov.

| Analog Class | Target Protein | Key Interacting Residues | Primary Interaction Type | Reference |

|---|---|---|---|---|

| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines | EGFRT790M/L858R | Met793 (hinge region) | Hydrogen Bond | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | Tubulin (Colchicine Site) | Cysβ239, Valβ236, Leuβ246 | Hydrogen Bond & Hydrophobic | mdpi.com |

| General Pyrimidine Scaffolds | CDK8 | - | Hydrogen Bond & Hydrophobic | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide a fundamental understanding of molecular structure, stability, and reactivity.

DFT calculations are employed to analyze the electronic structure of molecules like this compound. This involves mapping the distribution of electron density and determining the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.govresearchgate.net. The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity dntb.gov.ua.

Molecular Electrostatic Potential (MEP) maps are another valuable output, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions nih.gov. For related bromo-aromatic compounds, DFT studies have been used to calculate global reactivity descriptors such as chemical potential and electrophilicity index, which help in understanding the molecule's tendency to lose or gain electrons in a reaction mdpi.com.

The flexibility of the piperidin-4-yloxy linker means that this compound can adopt multiple conformations. Quantum chemical calculations can be used to determine the relative energies of these different spatial arrangements. By performing a conformational search and optimizing the geometry of various conformers, researchers can identify the most stable, low-energy structure of the molecule nih.gov. Understanding the preferred conformation is crucial as it often corresponds to the bioactive shape of the molecule when it binds to its target protein.

| Descriptor | Calculated Value (eV) | Interpretation | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 3.08 | Indicates significant chemical reactivity and potential for biological activity. | dntb.gov.ua |

| Electronic Chemical Potential (μ) | -4.5031 | A negative value suggests a tendency to lose electrons (moderate electrophile). | mdpi.com |

Pharmacokinetic Modeling and ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. These predictions help to identify compounds that are likely to have favorable drug-like properties.

Computational models are used to predict a range of physicochemical and pharmacokinetic properties. For pyrimidine and pyridine (B92270) derivatives, properties such as aqueous solubility, lipophilicity (logP), and potential for blood-brain barrier penetration are commonly evaluated . These models often rely on the molecule's structure to predict its behavior.

A key aspect of ADME prediction is assessing whether a compound adheres to established guidelines for drug-likeness, such as Lipinski's "Rule of Five." These rules relate a compound's molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to its potential for oral bioavailability. In silico tools can quickly calculate these properties for compounds like this compound to flag any potential liabilities . The development of sophisticated machine learning and quantitative structure-activity relationship (QSAR) models has further improved the accuracy of these predictions nih.gov.

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| Lipophilicity (logP) | Affects absorption, solubility, and protein binding. | Fragment-based or whole-molecule calculations. |

| Aqueous Solubility (logS) | Crucial for absorption and formulation. | QSAR models. |

| Blood-Brain Barrier (BBB) Permeability | Determines potential for CNS activity. | Classification or regression models. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption after oral administration. | QSAR models. |

| Lipinski's Rule of Five | Empirical rules to assess druglikeness and potential for oral bioavailability. | Calculation of MW, logP, H-bond donors/acceptors. |

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development as a therapeutic agent. In silico tools predict these characteristics based on the molecule's structure. For this compound, key molecular descriptors have been calculated that provide a forecast of its ADME profile.

One of the most important parameters is the Topological Polar Surface Area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes. The calculated TPSA for this compound is 47.04 Ų chemscene.com. This value suggests good intestinal absorption and blood-brain barrier penetration potential.

Another key descriptor is the logarithm of the octanol-water partition coefficient (LogP), which measures the lipophilicity of a compound. The predicted LogP value for this molecule is 1.3699 chemscene.com. This indicates a balanced lipophilicity, which is favorable for solubility and permeability, contributing positively to its absorption and distribution characteristics. The number of rotatable bonds, which is 2 for this compound, suggests a degree of conformational flexibility that is not excessive, a favorable trait for binding to target proteins and for bioavailability chemscene.com.

| ADME-Related Parameter | Predicted Value | Implication |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 47.04 Ų chemscene.com | Suggests good potential for oral absorption and membrane permeability. |

| LogP (Lipophilicity) | 1.3699 chemscene.com | Indicates balanced solubility and permeability, favorable for absorption and distribution. |

| Number of Rotatable Bonds | 2 chemscene.com | Suggests good molecular flexibility, which can be beneficial for target binding and bioavailability. |

Prediction of Drug-Likeness and Bioavailability Attributes

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. nih.gov This is often evaluated using established guidelines such as Lipinski's Rule of Five. chemrevlett.comijsdr.org These rules analyze physicochemical properties to predict if a compound is likely to be orally active in humans.

This compound adheres to Lipinski's Rule of Five, as its properties fall well within the recommended thresholds. The rule states that poor oral absorption is more likely when a compound violates two or more of the following criteria: a molecular weight greater than 500 Da, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors nih.gov.

The calculated properties for this compound are:

Molecular Weight: 258.12 g/mol chemscene.com (less than 500)

LogP: 1.3699 chemscene.com (less than 5)

Hydrogen Bond Donors: 1 chemscene.com (less than 5)

Hydrogen Bond Acceptors: 4 chemscene.com (less than 10)

Since the compound does not violate any of Lipinski's rules, it is predicted to have good oral bioavailability. This favorable in silico profile makes it an interesting candidate for further investigation in drug discovery programs.

| Drug-Likeness Parameter (Lipinski's Rule of Five) | Rule | Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | 258.12 chemscene.com | Yes |

| Lipophilicity (LogP) | ≤ 5 | 1.3699 chemscene.com | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 chemscene.com | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 4 chemscene.com | Yes |

| Rule of Five Violations | < 2 | 0 | Yes |

Preclinical Evaluation and Translational Prospects

In Vitro Efficacy and Selectivity Profiling

The initial preclinical evaluation of a compound like 5-Bromo-2-(piperidin-4-yloxy)pyrimidine would involve a comprehensive assessment of its efficacy and selectivity in various in vitro assays. Given the prevalence of the pyrimidine (B1678525) core in kinase inhibitors, it is plausible that this compound would be screened against a panel of kinases to determine its inhibitory potential. nih.gov The piperidin-4-yloxy moiety can be crucial for establishing key interactions within the ATP-binding pocket of kinases, potentially contributing to both potency and selectivity.

For instance, studies on analogous 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have demonstrated potent inhibitory activity against kinases such as the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to standard therapies. nih.gov In such cases, the piperidine (B6355638) ring can form important hydrogen bonds, while the pyrimidine core anchors the molecule in the hinge region of the kinase. The 5-bromo substituent can further enhance binding affinity through halogen bonding or by modulating the electronic properties of the pyrimidine ring.

A hypothetical in vitro kinase profiling of this compound could yield data similar to what is observed for other pyrimidine-based kinase inhibitors. The following interactive table illustrates the kind of data that would be generated in such an evaluation, with representative values for analogous compounds.

| Target Kinase | IC₅₀ (nM) | Selectivity vs. Other Kinases | Assay Type |

| EGFR (Wild-Type) | 50 | 10-fold vs. VEGFR2 | Biochemical |

| EGFR (T790M Mutant) | 5 | >100-fold vs. VEGFR2 | Cellular |

| VEGFR2 | 500 | - | Biochemical |

| JAK2 | >1000 | - | Cellular |

It is important to note that the actual inhibitory profile of this compound would need to be determined experimentally. The selectivity of the compound would be a critical factor in its potential for further development, as off-target effects are a common cause of toxicity.

In Vivo Proof-of-Concept Studies in Disease Models

Following promising in vitro data, the next step would be to evaluate the efficacy of this compound in animal models of disease. The choice of model would be dictated by the in vitro target profile. For example, if the compound is identified as a potent and selective inhibitor of a particular oncogenic kinase, it would be tested in xenograft models where tumor cells are dependent on that kinase for survival and proliferation.

The following table provides a hypothetical example of the kind of data that might be generated in an in vivo proof-of-concept study for a compound with this scaffold, based on findings for similar pyrimidine derivatives.

| Disease Model | Tumor Growth Inhibition (%) | Target Modulation (p-Target reduction, %) |

| NSCLC Xenograft (H1975) | 65 | 80 |

| Pancreatic Cancer Xenograft (Panc-1) | 40 | 50 |

| Breast Cancer Xenograft (MCF-7) | 25 | 30 |

These data would be crucial for establishing a preliminary therapeutic window and for making decisions about advancing the compound towards clinical development.

Strategies for Lead Optimization and Candidate Selection

Should this compound be identified as a promising but imperfect lead compound, several strategies for lead optimization could be employed. Medicinal chemists would systematically modify the structure to improve its potency, selectivity, and pharmacokinetic properties. The pyrimidine scaffold offers multiple positions for chemical modification. nih.gov

Key optimization strategies would likely focus on:

Modification of the Piperidine Ring: Substitution on the piperidine nitrogen is a common strategy to modulate solubility, cell permeability, and target engagement. Different alkyl or aryl groups could be introduced to explore additional binding interactions.

Exploration of the 5-Position: While the bromine atom offers potential for halogen bonding, replacing it with other small groups (e.g., chloro, methyl, cyano) could fine-tune the electronic properties and steric interactions of the molecule.

Scaffold Hopping: In some cases, the pyrimidine core itself might be replaced with another heterocyclic system to explore different intellectual property space or to overcome specific liabilities.

The process of lead optimization is iterative, involving cycles of chemical synthesis, in vitro testing, and in vivo evaluation to identify a clinical candidate with the optimal balance of properties.

Potential for Development into Novel Therapeutic Agents

The this compound scaffold holds considerable potential for development into a novel therapeutic agent. The pyrimidine ring is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govwjarr.com

The successful development of a therapeutic agent based on this scaffold would depend on several factors:

Identification of a Validated Target: The compound must demonstrate potent and selective activity against a biological target that is causally linked to a human disease.

Favorable Drug-like Properties: The optimized lead compound must possess acceptable absorption, distribution, metabolism, and excretion (ADME) properties, as well as a good safety profile.

A Clear Clinical Development Pathway: There must be a well-defined patient population and a clear clinical strategy for evaluating the safety and efficacy of the drug candidate.

Given the extensive research into pyrimidine-based therapeutics, it is plausible that a compound with the this compound core could be developed to address unmet medical needs, particularly in areas such as oncology where targeted therapies have revolutionized patient care.

常见问题

Basic: What are the optimal conditions for synthesizing 5-Bromo-2-(piperidin-4-yloxy)pyrimidine to maximize yield and purity?

Answer:

The synthesis of brominated pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 5-bromo-2-chloropyrimidin-4-amine are synthesized using stannous chloride dihydrate in hydrochloric acid under controlled temperatures (273 K), followed by alkaline extraction and recrystallization from acetonitrile (yield ~90%) . For this compound, substituting the chloride with piperidin-4-yloxy would require optimizing reaction time, temperature (e.g., reflux in anhydrous conditions), and stoichiometry of the piperidine nucleophile. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile or ethanol) is critical for purity .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Answer:

Density Functional Theory (DFT) calculations can model the electron density distribution of the pyrimidine ring. Bromine, as an electron-withdrawing group, activates the 2- and 4-positions for SNAr. The piperidin-4-yloxy group’s electron-donating effects may further influence regioselectivity. Computational tools like Gaussian or ORCA can calculate Fukui indices to identify electrophilic centers, while molecular orbital analysis (e.g., LUMO maps) predicts reactive sites. Validation against experimental data (e.g., substitution patterns in similar compounds like 5-bromo-2-hydroxypyrimidine ) ensures accuracy .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: 1H NMR identifies protons on the piperidine (δ 1.5–3.5 ppm) and pyrimidine (δ 8.0–9.0 ppm) rings. 13C NMR confirms bromine’s deshielding effect on adjacent carbons.

- IR Spectroscopy: Key peaks include C-Br stretching (~560–600 cm⁻¹) and C-O-C ether vibrations (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS): Molecular ion [M+H]+ and fragment ions (e.g., loss of Br or piperidine) validate the structure .

- X-ray Crystallography: For solid-state confirmation, single-crystal analysis reveals bond lengths (e.g., C-Br ~1.89 Å) and hydrogen-bonding networks .

Advanced: What strategies mitigate competing side reactions during functionalization of the pyrimidine ring in this compound?

Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) to direct substitution .

- Catalyst Optimization: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity in cross-coupling reactions by reducing homocoupling byproducts .

- Low-Temperature Conditions: Slow addition of reagents at 0–5°C minimizes undesired dimerization or over-substitution .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Basic: How does the bromine substituent influence the electronic properties of the pyrimidine ring?

Answer:

Bromine’s strong electron-withdrawing effect via inductive withdrawal deactivates the pyrimidine ring, directing electrophilic attacks to meta positions relative to itself. This is observed in compounds like 5-bromo-2-hydroxypyrimidine, where bromine reduces electron density at the 4- and 6-positions, favoring nucleophilic substitution at the 2-position . Computational studies (e.g., NBO analysis) quantify charge distribution, showing increased positive charge at the 4-position .

Advanced: What role does the piperidin-4-yloxy group play in modulating the compound’s pharmacokinetic properties?

Answer:

The piperidin-4-yloxy moiety enhances:

- Solubility: The tertiary amine can form salts with acids (e.g., HCl), improving aqueous solubility.

- Bioavailability: Piperidine’s basic nitrogen increases membrane permeability (log P optimization).

- Metabolic Stability: Saturation of the piperidine ring reduces oxidative metabolism compared to aromatic systems.

Pharmacokinetic modeling (e.g., QSPR) predicts parameters like Log Kp (skin permeation: -6.57 cm/s) and Lipinski compliance (molecular weight <500, H-bond donors <5) .

Basic: What are the challenges in achieving regioselective substitution on the pyrimidine ring of this compound?

Answer:

Regioselectivity is influenced by:

- Substituent Effects: Bromine directs incoming nucleophiles to the 4-position, while the piperidin-4-yloxy group may sterically hinder the 6-position.

- Reaction Conditions: Microwave-assisted synthesis accelerates reactions at specific sites, reducing competing pathways.

- Catalytic Systems: Copper(I) iodide promotes Ullmann coupling at the 4-position, as seen in similar 5-bromo-2-chloropyrimidines .

Advanced: How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Answer:

Single-crystal X-ray diffraction reveals:

- Bond Geometry: C-Br bond length (~1.89 Å) and piperidine ring puckering (e.g., chair vs. boat conformation).

- Intermolecular Interactions: N-H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) stabilize the crystal lattice.

- Torsional Angles: Dihedral angles between pyrimidine and piperidine rings indicate planarity (e.g., <10° deviation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。